molecular formula C18H26N2O3 B1416541 Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate CAS No. 1423037-55-1

Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate

Cat. No. B1416541
M. Wt: 318.4 g/mol
InChI Key: IAVPTJMDULLLRT-INIZCTEOSA-N
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Description

Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate, also known as “cyclopentylcarbamoylmethylbenzylcarbamate” or “CMCB”, is a synthetic compound used in scientific research. CMCB has found several applications in the field of biochemistry and physiology, including the study of enzyme inhibition, protein-protein interactions, and the study of metabolic pathways.

Scientific Research Applications

Chemotherapeutic Effects of Anthelmintics

A study investigated the effects of albendazole and mebendazole, both of which are benzimidazole carbamates, on Hymenolepis microstoma and Hymenolepis diminuta in infected mice and rats. These findings highlight the role of similar carbamates in treating parasitic infections (R. O. McCracken, K. Lipkowitz, & N. Dronen, 2004).

Antimicrobial Applications

Research on p-Cymene, a monoterpene, showed antimicrobial effects, indicating that compounds with similar structures or functional groups might also possess significant biological activities relevant to human healthcare and biomedical applications (A. Marchese et al., 2017).

Degradation and Environmental Impact of Carbamates

The environmental impact and degradation of N-phenyl carbamate chlorpropham were reviewed, emphasizing the environmental toxicity of carbamate compounds and their breakdown products. This research underscores the importance of understanding the environmental behaviors of carbamates, including Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate, for proper risk assessment and management (Margaret J. Smith & G. Bucher, 2012).

Non-Phosgene Synthesis of N-Substituted Carbamates

A review highlighted the progress in non-phosgene synthesis methods for N-substituted carbamates using various carbonyl reagents. This research is critical for developing safer and greener synthetic routes for compounds like Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate (Shang Jianpen, 2014).

Non-Benzodiazepine Treatment of Alcohol Withdrawal Syndrome

The search for non-benzodiazepine GABAergic medications for treating alcohol withdrawal syndrome includes exploring compounds like carbamazepine, gabapentin, and valproic acid. This suggests a potential area of research for the therapeutic applications of various carbamates in neurology and psychiatry (L. Leggio, G. A. Kenna, & R. Swift, 2008).

properties

IUPAC Name

benzyl N-[(2S)-1-(cyclopentylamino)-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-13(2)16(17(21)19-15-10-6-7-11-15)20-18(22)23-12-14-8-4-3-5-9-14/h3-5,8-9,13,15-16H,6-7,10-12H2,1-2H3,(H,19,21)(H,20,22)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVPTJMDULLLRT-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CCCC1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1CCCC1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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